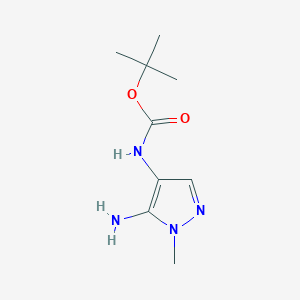

4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” is a chemical compound. It is used in the field of organic synthesis . It is also used as a starting material to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications .

Synthesis Analysis

The synthesis of “4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group . The Boc group is one of the more widely used amine protecting groups . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . The synthesis process also involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .Chemical Reactions Analysis

The chemical reactions involving “4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” include its use in dipeptide synthesis . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” include its use as a laboratory chemical . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Aplicaciones Científicas De Investigación

Synthesis and Drug Development

4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole and its derivatives are extensively used in the synthesis of various pharmacologically active compounds. Lauffer and Mullican (2002) demonstrated its use in the synthesis of caspase-1 inhibitors, important in the study of interleukin-1beta converting enzyme (Lauffer & Mullican, 2002). Likewise, Havel et al. (2018) reported its application in the flexible synthesis of 3,4-substituted-5-aminopyrazoles, which are crucial intermediates in medicinal chemistry (Havel et al., 2018).

Antitumor Applications

In cancer research, derivatives of 4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole have been synthesized and evaluated for their antitumor properties. Da Silva et al. (2020) conducted a study on 4-aminomethyl-N-arylpyrazoles, discovering potent and selective agents for ovarian cancer treatment (Da Silva et al., 2020).

Enzyme Inhibition and Parasitic Disease Research

Zhang et al. (2014) used 5-aminopyrazole-4-carboxamide, a related compound, to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. These inhibitors showed potential in cell proliferation assays and were non-toxic to mammalian cells, demonstrating their value in research on parasitic diseases (Zhang et al., 2014).

Chemical Synthesis and Methodology

4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole is also significant in the development of novel synthesis methods. Rastogi et al. (2019) developed a Cu(I)/Fe(III) promoted dicarbonylation process for 5-aminopyrazole, showcasing an innovative approach in chemical synthesis (Rastogi et al., 2019).

Safety And Hazards

“4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Direcciones Futuras

The future directions for the use of “4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” could involve its expanded use in organic synthesis . The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes . The use of ionic liquids in peptide synthesis as synthetic support, cleavage reagent, and solvents is being explored .

Propiedades

IUPAC Name |

tert-butyl N-(5-amino-1-methylpyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)12-6-5-11-13(4)7(6)10/h5H,10H2,1-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZAPWPJEDIZED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B2543583.png)

![Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2543593.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2543596.png)

![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2543597.png)

![1-(3,4-Dimethylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2543598.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2543602.png)